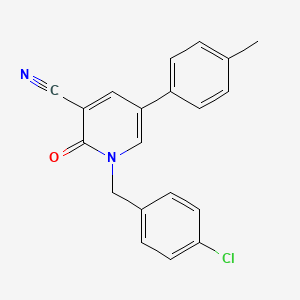

1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (Molecular formula: C₂₀H₁₅ClN₂O, Molecular weight: 334.81 g/mol) is a pyridinecarbonitrile derivative featuring a 4-chlorobenzyl group at position 1 and a 4-methylphenyl substituent at position 5 of the pyridinone core . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridinone derivatives, which are known for antimicrobial, antioxidant, and enzyme-inhibiting properties .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O/c1-14-2-6-16(7-3-14)18-10-17(11-22)20(24)23(13-18)12-15-4-8-19(21)9-5-15/h2-10,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQZNVVKPUDFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Substitution Reactions: The chlorobenzyl and methylphenyl groups are introduced through nucleophilic substitution reactions.

Nitrile Group Introduction: The nitrile group is typically introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Chlorine vs. Fluorine Substitutions : Chlorine (electron-withdrawing) increases stability and may enhance hydrophobic interactions, while fluorine improves electronegativity and metabolic resistance .

- Steric Effects: Dichloro-substituted analogs (e.g., 2,6-diCl-benzyl) exhibit higher steric hindrance, which may reduce binding affinity to target proteins compared to monosubstituted derivatives .

Antioxidant Activity:

- Pyridinone derivatives with bromophenyl substituents (e.g., 4-bromophenyl) demonstrated 79.05% antioxidant activity at 12 ppm, close to ascorbic acid (82.71%) .

- Methoxy-substituted analogs (e.g., 4-methoxyphenyl) showed lower activity (17.55% ), suggesting electron-donating groups may reduce radical-scavenging efficacy .

- Inference for Target Compound : The 4-chlorobenzyl and 4-methylphenyl groups in the target compound may offer moderate antioxidant activity, positioned between bromo- and methoxy-substituted analogs.

Antibacterial Activity:

- Pyridinone derivatives in exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli, with MIC values correlating with docking-predicted binding affinities .

- Steric vs. Electronic Effects : Bulky substituents (e.g., 2,6-diCl-benzyl) might reduce antibacterial efficacy due to steric clashes, whereas electron-withdrawing groups (e.g., Cl, CF₃) could enhance target binding .

Molecular Docking and Binding Affinity

- Docking Studies: Derivatives with halogen substituents (Cl, Br) showed higher binding affinities to bacterial enzymes (e.g., E. coli dihydrofolate reductase) compared to non-halogenated analogs .

- Target Compound : The 4-chlorobenzyl group may facilitate hydrophobic interactions with enzyme pockets, while the 4-methylphenyl group could provide complementary van der Waals contacts, optimizing affinity .

Biological Activity

1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological assays, and relevant case studies highlighting its pharmacological properties.

Synthesis

The synthesis of 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through multi-step organic reactions, often involving the formation of the pyridine ring and subsequent functionalization.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activities. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been evaluated for its anticancer properties. In vitro studies on cancer cell lines have suggested that the compound can induce apoptosis and inhibit cell proliferation. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signaling pathways associated with cancer and other diseases. This inhibition can lead to downstream effects that alter cellular functions.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives demonstrated that 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 10 | S. aureus |

| Control (Ciprofloxacin) | 20 | S. aureus |

| 1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 15 | E. coli |

| Control (Amoxicillin) | 30 | E. coli |

Case Study 2: Anticancer Activity

In another investigation focused on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound was found to reduce cell viability significantly at concentrations above 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| HeLa | 18 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.